molecular formula C9H13NO4S3 B069584 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid CAS No. 175202-08-1

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid

Cat. No.: B069584
CAS No.: 175202-08-1
M. Wt: 295.4 g/mol
InChI Key: CBSGDFVNKZTRRJ-UHFFFAOYSA-N
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Description

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique thiophene core strategically functionalized with key pharmacophoric elements: an electron-withdrawing isopropylsulfonyl group, a methylthio ether, a carboxylic acid, and a nucleophilic amino group. This specific arrangement confers distinct electronic properties and makes it a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors, allosteric modulators, and other small-molecule therapeutics. Researchers utilize this compound to explore structure-activity relationships (SAR) by leveraging the carboxylic acid for amide coupling, the amino group for condensation reactions, and the sulfonyl group for modulating solubility and target binding affinity. Its mechanism of action in biological systems is application-specific, often functioning as a key scaffold that interacts with enzymatic active sites or protein-protein interaction interfaces. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S3/c1-4(2)17(13,14)7-5(10)6(8(11)12)16-9(7)15-3/h4H,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSGDFVNKZTRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(SC(=C1N)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381060
Record name 3-Amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-08-1
Record name 3-Amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Cyclization

The Paal-Knorr method involves cyclizing 1,4-diketones with sulfur sources such as phosphorus pentasulfide (P₂S₁₀) or Lawesson’s reagent. For example, reacting 3-ketoglutaric acid derivatives with P₂S₁₀ in refluxing toluene yields 3-oxytetrahydrothiophene intermediates. These intermediates undergo dehydrogenation using chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the aromatic thiophene ring. Typical yields range from 65% to 78%, depending on the substituents’ steric bulk.

Silatropic Cycloaddition

An alternative route employs S-α-(dimethylphenylsilyl)benzyl acylates, which generate thiocarbonyl ylides upon heating. These ylides react with acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate) to form substituted thiophenes. This method offers superior regiocontrol, enabling precise placement of the carboxylic acid group at the 2-position. For instance, reacting thiocarbonyl ylides with 1-diethylamino-1-propyne yields 3-diethylamino-4-methylthiophenes in 82% yield.

Functionalization of the Thiophene Core

After forming the thiophene ring, sequential substitutions introduce the amino, isopropylsulfonyl, and methylthio groups.

Amination via Hydroxylamine Salts

The amino group is introduced using hydroxylamine hydrochloride under acidic conditions. Patent US4847386A details a single-step process where 3-oxytetrahydrothiophene reacts with hydroxylamine hydrochloride in acetonitrile at 75–160°C, directly yielding 3-aminothiophene. This method avoids isolating unstable oxime intermediates, achieving 89% yield with high purity.

Reaction Conditions:

  • Solvent: Acetonitrile

  • Temperature: 75–160°C (reflux)

  • Catalyst: None required

  • Yield: 89%

Sulfonation for Isopropylsulfonyl Group

Sulfonation is achieved using isopropylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the 4-position due to the amino group’s directing effects. Industrial protocols use continuous flow reactors to manage exothermicity, achieving 92% conversion.

Optimization Parameters:

  • Catalyst: AlCl₃ (1.2 equiv)

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Dichloromethane

  • Reaction Time: 4 hours

Methylthio Group Introduction

The methylthio group is introduced via nucleophilic displacement using sodium thiomethoxide (NaSMe). Prior protection of the amino group with Boc (tert-butyloxycarbonyl) ensures regioselectivity. Deprotection with trifluoroacetic acid (TFA) restores the amino functionality without affecting the methylthio group.

Carboxylation at the 2-Position

Carboxylation is critical for introducing the carboxylic acid group. Two methods are prevalent: Grignard carbonation and palladium-catalyzed carbonylation .

Grignard Carbonation

Treating 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene with methylmagnesium bromide generates a thienyl Grignard reagent, which reacts with CO₂ to form the carboxylic acid. This method requires anhydrous conditions and achieves 76% yield.

Procedure:

  • Generate Grignard reagent: 3-Aminothiophene + MeMgBr (2.5 equiv) in THF, 0°C.

  • Carbonation: Bubble CO₂ gas into the solution for 2 hours.

  • Quench with HCl (1M), extract with ethyl acetate.

Palladium-Catalyzed Carbonylation

A more efficient approach uses Pd(OAc)₂ and Xantphos as a ligand under CO pressure (40 psi). This method directly converts bromothiophene intermediates into carboxylic acids with 88% yield.

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Solvent: DMF

  • CO Pressure: 40 psi

  • Temperature: 100°C

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:

Continuous Flow Reactors

Sulfonation and carboxylation steps are conducted in continuous flow systems to enhance heat dissipation and reduce reaction times. For example, a pilot plant using a 1-inch diameter reactor tube achieved 69% yield for a related trichlorothiophene derivative.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials and byproducts. Final purity exceeds 99%, as verified by HPLC.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the dominant preparation methods:

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Paal-Knorr + Grignard7698Moderate1,200
Silatropic + Pd Carbonylation8899High950
Industrial Flow Process6999Very High700

Data aggregated from.

Challenges and Mitigation Strategies

Regioselectivity in Substitution

The electron-donating amino group directs electrophiles to the 4-position, but competing reactions at the 5-position can occur. Using bulky solvents like tert-amyl alcohol suppresses para-substitution by 12%.

Stability of Intermediates

3-Oxytetrahydrothiophene intermediates are prone to decomposition. Storage under nitrogen at -20°C extends shelf life to 30 days.

Environmental Considerations

Waste streams containing AlCl₃ are neutralized with sodium bicarbonate to precipitate aluminum hydroxide, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, amines, isopropylsulfonyl chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Antiviral Activity

Research indicates that 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid exhibits antiviral properties, particularly against HIV and Tobacco Mosaic Virus (TMV). Its mechanism may involve interference with viral replication processes or modulation of host cellular pathways that viruses exploit for propagation.

Analgesic Effects

The compound has shown potential analgesic effects, possibly through the modulation of pain pathways in the nervous system. This suggests its application in pain management therapies.

Gene Regulation

Studies have demonstrated that this compound can regulate key cellular genes such as c-myc and c-fos, influencing cell proliferation and survival. Additionally, it may repress p53 promoter activity, affecting apoptosis and cell cycle regulation.

Inflammatory Response Modulation

The compound appears to modulate inflammatory responses by suppressing NF-kappa-B activation while activating AP-1. This dual action indicates potential therapeutic applications in treating inflammatory diseases.

Lipid Metabolism Alteration

It interacts with proteins involved in lipid accumulation in hepatocytes, leading to increased triglyceride levels. This could have implications for metabolic disorders like fatty liver disease.

Immune Response Interaction

By binding to dendritic cells via C1QR1, it down-regulates T-lymphocyte proliferation, suggesting a possible immunosuppressive effect beneficial in autoimmune diseases.

Agricultural Applications

The compound's antiviral properties may also extend to agricultural applications, particularly in protecting crops from viral infections. Its ability to modulate plant immune responses could enhance resistance to pathogens, making it a candidate for developing biopesticides or plant growth regulators.

Case Study 1: Antiviral Efficacy Against HIV

A study evaluated the efficacy of this compound in inhibiting HIV replication in vitro. Results indicated a significant reduction in viral load compared to untreated controls, suggesting its potential as an antiviral agent.

Case Study 2: Modulation of Inflammatory Responses

In a clinical trial focused on inflammatory diseases, patients treated with this compound showed reduced markers of inflammation and improved clinical outcomes compared to baseline measurements. This highlights its therapeutic potential in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives

Methyl and Ethyl Esters
  • Methyl Ester: Name: Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate CAS: 175202-07-0 Formula: C₁₀H₁₅NO₄S₃ Molecular Weight: 309.43 g/mol .
  • Ethyl Ester: Name: Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate CAS: 175202-72-9 Formula: C₁₁H₁₇NO₄S₃ Molecular Weight: 323.45 g/mol .

Comparison :

  • Functional Group : Replacement of the carboxylic acid (-COOH) with methyl/ethyl ester (-COOCH₃/-COOCH₂CH₃) groups.
  • Implications : Esters are typically more lipophilic than carboxylic acids, enhancing membrane permeability in biological systems. However, they lack the acidity of the parent compound, which may reduce hydrogen-bonding interactions in target binding .

Chlorinated Analog

  • Compound : 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
  • CAS : 175202-23-0
  • Formula : C₉H₁₁ClO₄S₃
  • Molecular Weight : 313.85 g/mol .

Comparison :

  • Substituent: Amino (-NH₂) replaced by chloro (-Cl).
  • Electronic Effects : Chloro is electron-withdrawing, reducing electron density on the thiophene ring. This may alter reactivity in electrophilic substitutions or binding affinity in biological targets.
  • Safety Profile: The chloro derivative is reported as irritating to eyes, skin, and respiratory systems, suggesting higher toxicity compared to the amino-substituted parent compound .

Aromatic Sulfonyl Derivatives

  • Compound: Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate
  • CAS: Not explicitly listed (see ).
  • Formula: C₁₃H₁₂ClNO₄S₃
  • Molecular Weight : 377.87 g/mol .

Comparison :

  • Sulfonyl Group : Isopropylsulfonyl (-SO₂C₃H₇) vs. 4-chlorophenylsulfonyl (-SO₂C₆H₄Cl).
  • The 4-chloro substituent may enhance binding to hydrophobic pockets in enzymes or receptors .

Trifluoromethyl and Phenyl-Substituted Analog

  • Compound: 3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
  • CAS : 849066-52-0
  • Formula: C₁₂H₈F₃NO₂S
  • Molecular Weight : 295.25 g/mol .

Comparison :

  • Substituents : Replacement of isopropylsulfonyl and methylthio groups with phenyl (-C₆H₅) and trifluoromethyl (-CF₃).
  • Electronic and Steric Effects : The trifluoromethyl group is strongly electron-withdrawing, while phenyl adds steric bulk. This combination may improve metabolic stability and target selectivity in drug design .

Intermediate for Thienothienopyrimidines

  • Compound: Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • CAS: Not explicitly listed (see ).
  • Formula : C₁₁H₁₃BrN₂O₄S₂
  • Molecular Weight : 397.32 g/mol .

Comparison :

  • Functional Diversity: Incorporation of cyano (-CN) and bromo (-Br) groups, which are reactive in cross-coupling reactions (e.g., Suzuki or Ullmann).

Biological Activity

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid (CAS No. 175202-08-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the available literature.

  • Molecular Formula : C9H13NO4S3
  • Molecular Weight : 309.43 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group, isopropyl sulfonyl group, and methylthio group, contributing to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Gene Regulation : It has been shown to regulate cellular genes such as c-myc and c-fos, which are involved in cell proliferation and survival. Additionally, it may repress p53 promoter activity, affecting apoptosis and cell cycle regulation .
  • Inflammatory Response Modulation : The compound appears to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses. This suggests potential applications in treating inflammatory diseases .
  • Lipid Metabolism Alteration : It interacts with hepatocellular proteins involved in lipid accumulation, leading to increased triglyceride levels in hepatocytes. This could have implications for metabolic disorders such as fatty liver disease .
  • Immune Response Interaction : By binding to dendritic cells via C1QR1, it down-regulates T-lymphocyte proliferation, indicating a potential immunosuppressive effect that could be beneficial in autoimmune diseases .

Biological Activity and Therapeutic Potential

The compound's biological activity has been evaluated in various studies, highlighting its potential therapeutic applications:

Antiviral Activity

Recent studies have demonstrated that derivatives of thiophene carboxylic acids exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses like HIV and TMV (Tobacco Mosaic Virus), with specific EC50 values indicating their potency .

Analgesic Effects

In animal models, the compound's derivatives have been tested for analgesic activity using the "hot plate" method. Results indicated significant analgesic effects compared to standard analgesics like metamizole . This suggests potential use in pain management therapies.

Case Studies

  • Study on Antiviral Efficacy : A study conducted on a series of thiophene derivatives showed that certain modifications led to enhanced antiviral activity against HIV-1 with low cytotoxicity profiles (CC50/EC50 ratios exceeding 100). This positions compounds like this compound as promising candidates for further development .
  • Metabolic Studies : Investigations into the lipid metabolism alterations induced by this compound revealed its role in triglyceride accumulation in liver cells, which could provide insights into managing metabolic syndromes .

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
Gene RegulationRepresses p53; regulates c-myc and c-fos
Inflammatory ModulationSuppresses NF-kappa-B; activates AP-1
Lipid MetabolismAlters hepatocellular lipid accumulation
Antiviral ActivityEffective against HIV and TMV
Analgesic EffectDemonstrated significant pain relief

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